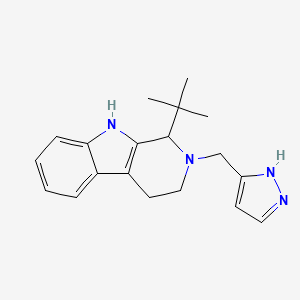![molecular formula C20H18N4O2 B4259073 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B4259073.png)
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol
概要
説明
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol is a complex organic compound featuring a unique structure that includes a 1,2,4-oxadiazole ring, a pyrazole ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives . This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.
化学反応の分析
Types of Reactions
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include the corresponding oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups introduced onto the phenyl rings .
科学的研究の応用
2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
作用機序
The mechanism of action of 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . The presence of the oxadiazole and pyrazole rings can enhance its binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of 1,2,4-oxadiazole and pyrazole, such as:
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
What sets 2-[3-[3-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol apart is its unique combination of structural features, which can confer specific properties and activities not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
2-[3-[3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-21-20(23-26-14)18-7-3-5-16(13-18)15-4-2-6-17(12-15)19-8-9-24(22-19)10-11-25/h2-9,12-13,25H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOYVNHFZAZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC(=C2)C3=CC(=CC=C3)C4=NN(C=C4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}methanamine](/img/structure/B4258995.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4258996.png)
![3-{[(dicyclopropylmethyl)amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4258997.png)
![N-(furan-2-ylmethyl)-5-[(2-methylbenzimidazol-1-yl)methyl]-N-prop-2-ynyl-1H-pyrazole-3-carboxamide](/img/structure/B4259002.png)
![N-(2-methoxy-4-{[(5-oxopyrrolidin-2-yl)acetyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B4259003.png)
![N-cyclopentyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4259008.png)
![N-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4259015.png)
![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B4259031.png)
![N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-en-1-amine](/img/structure/B4259036.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4259042.png)
![5-(3,5-dimethyl-2-furoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4259050.png)
![({2-[(9-hydroxy-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]non-3-yl)carbonyl]phenyl}amino)acetic acid](/img/structure/B4259061.png)

![N-ethyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4259079.png)
